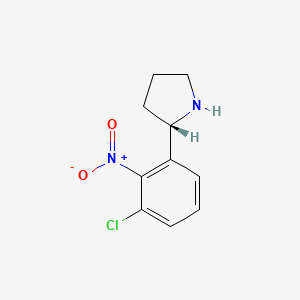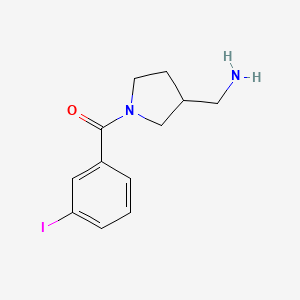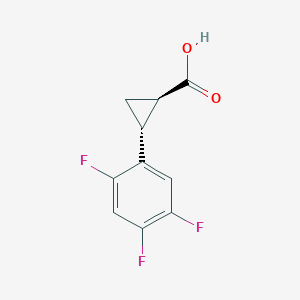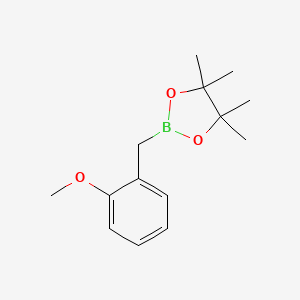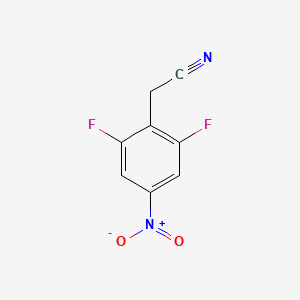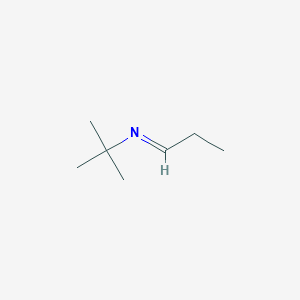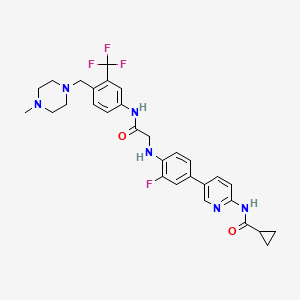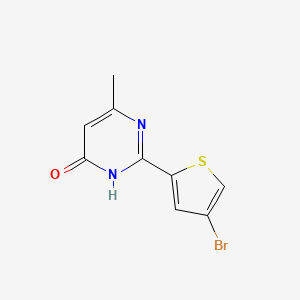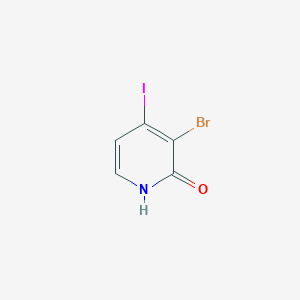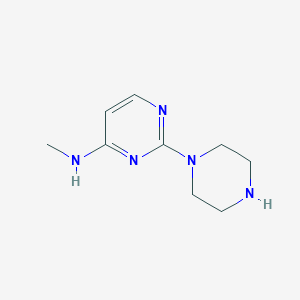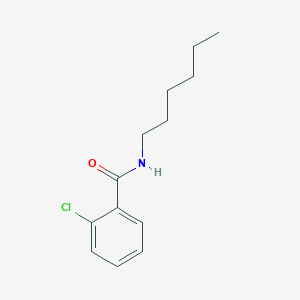
Rel-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol is a cyclobutane derivative with a phenoxy group and two methyl groups attached to the cyclobutane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol typically involves the [2+2] cycloaddition reaction of dichloroketene with 1,4-cyclohexadiene, followed by a series of reduction and oxidation steps to introduce the phenoxy and hydroxyl groups . The reaction conditions often include the use of catalysts such as POCl3 and reagents like LiAlH4 for reduction and MCPBA for oxidation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Rel-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (pyridinium chlorochromate).
Reduction: The phenoxy group can be reduced to a phenol using reducing agents such as LiAlH4.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products
Oxidation: Formation of ketones
Reduction: Formation of phenols
Substitution: Formation of substituted cyclobutane derivatives
Aplicaciones Científicas De Investigación
Rel-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Rel-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound’s unique structure allows it to fit into specific binding sites, influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- (1R,3S,4R,5S)-1-Isopropyl-4-methylbicyclo[3.1.0]hexan-3-yl acetate
- rel-2-[(1R,3S)-3-Hydroxycyclohexyl]-5-(1,1-dimethylheptyl)phenol
Uniqueness
Rel-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol stands out due to its unique combination of a cyclobutane ring with a phenoxy group and two methyl groups. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol |
InChI |
InChI=1S/C12H16O2/c1-12(2)10(13)8-11(12)14-9-6-4-3-5-7-9/h3-7,10-11,13H,8H2,1-2H3/t10-,11+/m1/s1 |
Clave InChI |
KMKZSAWKMDFEQL-MNOVXSKESA-N |
SMILES isomérico |
CC1([C@@H](C[C@@H]1OC2=CC=CC=C2)O)C |
SMILES canónico |
CC1(C(CC1OC2=CC=CC=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-7-methoxy-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13346820.png)
